1-Bromo-2-fluoro-3-iodobenzene

Übersicht

Beschreibung

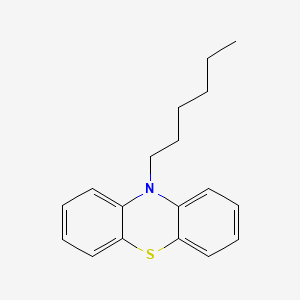

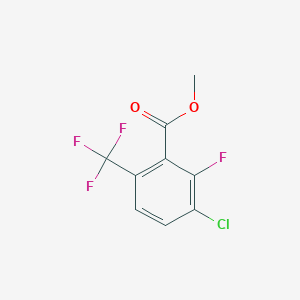

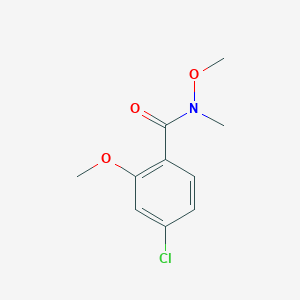

1-Bromo-2-fluoro-3-iodobenzene is a useful research compound. Its molecular formula is C6H3BrFI and its molecular weight is 300.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopy Studies

1-Bromo-2-fluoro-3-iodobenzene has been a subject of interest in vibrational spectroscopy. Research conducted by Kwon, Kim, and Kim (2002) on halobenzene cations, including compounds similar to this compound, revealed detailed insights into their vibrational spectra in ground and excited electronic states. This study is significant for understanding the fundamental vibrational properties of such molecules, which has implications in various fields of chemistry and material science (Kwon, Kim, & Kim, 2002).

Domino Synthesis Processes

The compound has been utilized in the CuI-catalyzed domino process to synthesize benzofurans, as studied by Lu, Wang, Zhang, and Ma (2007). This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, showcasing the compound's utility in complex organic synthesis (Lu, Wang, Zhang, & Ma, 2007).

Radiolysis Studies

Research by Naik and Mohan (2005) focused on the radiolysis of dihalobenzenes, including compounds like this compound. This study is crucial for understanding the behavior of such compounds under radiation, which is vital for applications in radiation chemistry and environmental studies (Naik & Mohan, 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

1-Bromo-2-fluoro-3-iodobenzene is a halogenated aromatic compound. The primary targets of this compound are typically other organic molecules in a synthetic chemistry context. It is often used as a building block in organic synthesis due to the presence of reactive halogen atoms .

Mode of Action

The compound’s mode of action is primarily through electrophilic aromatic substitution reactions . The bromine, fluorine, and iodine atoms on the benzene ring can act as leaving groups, allowing the compound to form new bonds with nucleophiles . This property makes it a valuable reagent in the synthesis of more complex organic compounds .

Biochemical Pathways

In organic synthesis, it can be involved in various reaction pathways, such as the formation of carbon-carbon bonds via cross-coupling reactions .

Pharmacokinetics

Like many halogenated organic compounds, it is likely to have low solubility in water and high solubility in organic solvents .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through electrophilic aromatic substitution reactions . The specific products depend on the nucleophiles it reacts with and the conditions under which the reaction takes place .

Action Environment

The action of this compound is influenced by various environmental factors. It is stable under normal temperatures but can decompose under high heat or strong light . Its reactivity can also be affected by the presence of a base or other catalysts . It should be stored in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name |

1-bromo-2-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBOPKUWEXVTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597726 | |

| Record name | 1-Bromo-2-fluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958458-89-4 | |

| Record name | 1-Bromo-2-fluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1342586.png)

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)